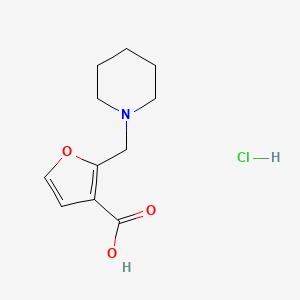

2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride

Description

2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS: 436099-78-4) is a heterocyclic organic compound featuring a furan ring substituted with a piperidinylmethyl group at the 2-position and a carboxylic acid moiety at the 3-position, with a hydrochloride salt form. The compound’s structure combines aromatic (furan) and aliphatic (piperidine) components, enabling unique physicochemical properties such as enhanced solubility in polar solvents due to the hydrochloride counterion .

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c13-11(14)9-4-7-15-10(9)8-12-5-2-1-3-6-12;/h4,7H,1-3,5-6,8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNHHVPRFINSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CO2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 2-furoic acid with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Histone Acetyltransferase Inhibition

One of the prominent applications of 2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is its role as an inhibitor of histone acetyltransferases (HATs), specifically p300/CBP. These enzymes play crucial roles in gene transcription regulation, and their dysregulation is associated with cancer and other diseases. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against p300-HAT, with some analogs demonstrating an IC50 value as low as 620 nM, indicating strong potential for therapeutic intervention in cancer treatment .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to its structure can significantly affect its biological activity. For instance, the introduction of various substituents on the piperidine ring or furan moiety has been explored to optimize inhibitory potency against HATs. This information is critical for designing more effective inhibitors that could be developed into drugs .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For example, derivatives containing thiourea linkages have shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its potential use as an antimicrobial agent .

Agricultural Biotechnology

The compound's derivatives have also been investigated for their potential applications in agricultural biotechnology. Research has shown that certain low molecular weight heterocyclic compounds can stimulate plant growth by enhancing photosynthetic processes. This suggests that this compound and its derivatives may serve as effective substitutes for traditional phytohormones, promoting better crop yields .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride and related compounds:

Key Observations:

Structural Complexity : The target compound’s furan-piperidine-carboxylic acid architecture distinguishes it from simpler piperidinecarboxylic acids (e.g., 3-piperidinecarboxylic acid) and alkaloid-based hydrochlorides (e.g., jatrorrhizine, yohimbine) .

Functional Groups : Unlike Fmoc-protected piperazine derivatives , the target lacks a peptide-compatible protecting group, limiting its direct utility in peptide synthesis but retaining versatility for other modifications.

Hydrochloride Salts : Similar to jatrorrhizine and yohimbine hydrochlorides, the hydrochloride form of the target compound likely improves aqueous solubility, a critical factor for bioavailability in drug development .

Research Implications and Limitations

Gaps in Data : The evidence lacks explicit studies on the target compound’s biological activity or synthetic applications. Comparisons rely on structural analogies and extrapolation from related compounds.

Similar precautions likely apply to the target compound.

Comparative Solubility : Hydrochloride salts generally exhibit higher solubility than free bases, as seen in jatrorrhizine and yohimbine , which may position the target compound as a preferable candidate for formulations requiring polar solvents.

Biological Activity

2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in drug development.

- Molecular Formula : C11H15NO3•HCl

- Molecular Weight : 245.71 g/mol

- CAS Number : 436099

This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The mechanism of action generally involves interaction with various biological targets, including enzymes and receptors, leading to modulation of biochemical pathways.

- Biochemical Pathways : Thiazole derivatives can activate or inhibit various pathways, influencing processes such as inflammation, oxidative stress, and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the potential anticancer properties of this compound. For instance, it has shown antiproliferative effects in various cancer cell lines with IC50 values indicating significant activity.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | 9.28 |

| Breast Cancer Cells | Varies |

These results highlight the compound's potential as a therapeutic agent in oncology .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective properties, which may be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of piperidine compounds, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.

- Anticancer Evaluation : Another study focused on the compound's effects on cancer cell lines, demonstrating that specific substitutions on the furan ring enhanced its antiproliferative activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often alkylated with furan-carboxylic acid precursors under basic conditions (e.g., NaOH or K₂CO₃) to facilitate deprotonation and nucleophilic attack . Solvent choice (e.g., DMF or THF) and temperature (room temperature vs. reflux) significantly impact reaction efficiency. Hydrochloride salt formation is achieved via acidification with HCl. Key metrics include monitoring reaction progress via TLC or HPLC and optimizing stoichiometry to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on piperidine methylene protons (δ ~2.5–3.5 ppm) and furan ring signals (δ ~6.5–7.5 ppm).

- HPLC : Assess purity using a C18 column with a mobile phase of methanol/water (acidified with 0.1% TFA) and UV detection at 210–230 nm .

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]⁺) and fragmentation pattern.

Q. What physicochemical properties of this compound are most relevant to its use in biological assays?

- Methodological Answer : Key properties include:

- Solubility : Hydrochloride salt enhances water solubility, critical for in vitro assays. Solubility should be tested in PBS (pH 7.4) and DMSO for stock solutions.

- Stability : Assess hydrolytic stability under physiological pH (e.g., 4–8) via accelerated degradation studies .

- LogP : Estimated via reverse-phase HPLC to predict membrane permeability.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperidine or furan) affect the compound’s biological activity?

- Methodological Answer : SAR studies require systematic variation of substituents. For example:

- Piperidine Modifications : Introducing methyl or phenyl groups alters steric bulk and binding affinity to targets like GPCRs or enzymes .

- Furan Modifications : Electron-withdrawing groups (e.g., Cl) on the furan ring may enhance metabolic stability.

- Experimental Design : Synthesize analogs, screen against target proteins (e.g., via SPR or fluorescence polarization), and correlate activity with computed descriptors (e.g., docking scores).

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, buffer pH).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) that may interfere with activity .

- Orthogonal Assays : Validate results using alternative techniques (e.g., functional assays vs. binding assays).

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in neurological studies?

- Methodological Answer :

- Target Engagement : Use radioligand displacement assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors) .

- Pathway Analysis : Transcriptomics or phosphoproteomics to identify downstream signaling pathways.

- In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressants) combined with pharmacokinetic profiling (plasma/brain distribution).

Q. How can researchers optimize purification protocols for this hydrochloride salt to minimize hygroscopicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.